molecular formula C22H27FN2O2 B3800112 3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one

3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one

Cat. No.: B3800112
M. Wt: 370.5 g/mol
InChI Key: DCIQTEMCZGCPCB-UHFFFAOYSA-N
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Description

3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one is a complex organic compound with a unique structure that includes a piperidinone core, substituted with fluorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one typically involves multiple steps, including the formation of the piperidinone core and subsequent functionalization with fluorophenyl and methylphenyl groups. Common synthetic routes may involve:

    Formation of Piperidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the fluorophenyl and methylphenyl groups can be done using nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidinone derivatives with different substituents on the aromatic rings. Examples include:

  • 3-[[(4-Chlorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one
  • 3-[[(4-Bromophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one

Uniqueness

The uniqueness of 3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

3-[[(4-fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2/c1-17-5-3-6-19(13-17)15-25-12-4-11-22(27,21(25)26)16-24(2)14-18-7-9-20(23)10-8-18/h3,5-10,13,27H,4,11-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIQTEMCZGCPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN(C)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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